Imidazo[1,2-A]pyridin-8-ylmethanamine
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Overview
Description
Imidazo[1,2-A]pyridin-8-ylmethanamine is a heterocyclic compound with the molecular formula C8H9N3. It is part of the imidazo[1,2-a]pyridine family, known for its valuable applications in organic synthesis and pharmaceutical chemistry . This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring.
Mechanism of Action
Target of Action
Imidazo[1,2-A]pyridin-8-ylmethanamine is a complex compound with potential applications in medicinal chemistry . They have been explored as covalent inhibitors, potentially targeting proteins like KRAS G12C , a known oncogene involved in various cancers.
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been studied for their potential as covalent inhibitors . Covalent inhibitors work by forming a covalent bond with their target, often leading to irreversible inhibition. This can result in prolonged pharmacological effects even after the drug has been cleared from the body.
Biochemical Pathways
Given the potential of imidazo[1,2-a]pyridine derivatives as covalent inhibitors , it’s plausible that they could affect pathways involving their target proteins. For instance, if KRAS G12C is a target, the compound could impact the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Pharmacokinetics
The compound’s molecular weight (14718 ) falls within the range generally favorable for oral bioavailability
Result of Action
Imidazo[1,2-a]pyridine derivatives have been associated with anticancer activity . If the compound acts as a covalent inhibitor of a protein like KRAS G12C , it could potentially inhibit the proliferation of cancer cells harboring this mutation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-A]pyridin-8-ylmethanamine typically involves the condensation of 2-aminopyridine with various substrates, such as aldehydes or alkenes . One common method is the Groebke-Blackburn three-component reaction, which combines 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often carried out under mild conditions, making it an efficient and versatile approach.
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of environmentally benign synthetic strategies is also emphasized to minimize ecological impact .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-A]pyridin-8-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert nitro groups to amines or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can produce halogenated or alkylated derivatives .
Scientific Research Applications
Imidazo[1,2-A]pyridin-8-ylmethanamine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Imidazo[1,2-a]pyrazine: Another fused bicyclic compound with similar applications in drug development.
Imidazo[1,5-a]pyridine: Known for its luminescent properties and use in optoelectronic devices.
Imidazo[4,5-b]pyridine: Used in the development of anticancer agents and other pharmaceuticals.
Uniqueness: Imidazo[1,2-A]pyridin-8-ylmethanamine is unique due to its specific structural features and versatile reactivity, which make it a valuable scaffold for the synthesis of a wide range of derivatives with diverse applications .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-8-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-6-7-2-1-4-11-5-3-10-8(7)11/h1-5H,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBHHZIHWRUOOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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